

Technical Support Center: Cortisone Solubility in Aqueous Solutions

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Compound of Interest

Compound Name: Cortisone

Cat. No.: B1669442

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of **cortisone**.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of **cortisone**?

Cortisone is a hydrophobic steroid and is poorly soluble in water. Its aqueous solubility is approximately 0.28 mg/mL at 25°C.^[1] This low solubility can present significant challenges in the preparation of aqueous formulations for research and therapeutic applications.

Q2: Why does my **cortisone** precipitate out of solution when I add it to my aqueous buffer?

This is a common issue due to the low aqueous solubility of **cortisone**. When a stock solution of **cortisone**, typically prepared in a water-miscible organic solvent like ethanol or DMSO, is introduced into an aqueous buffer, the organic solvent is diluted. This reduces the overall solvating power of the mixture for the hydrophobic **cortisone** molecules, causing them to precipitate out of the solution.

Q3: What are the most common methods to increase the aqueous solubility of **cortisone**?

Several techniques can be employed to enhance the aqueous solubility of **cortisone**. The most common methods include:

- **Cosolvents:** Using a mixture of water and a water-miscible organic solvent in which **cortisone** is more soluble.
- **Cyclodextrins:** Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface.
- **Surfactants:** Utilizing surfactants to form micelles that can encapsulate the hydrophobic **cortisone** molecules.
- **pH Adjustment:** While **cortisone** is a neutral molecule, the stability of its solutions can be pH-dependent.

Q4: Can I use pH adjustment to improve **cortisone** solubility?

Cortisone is a neutral steroid, so altering the pH of the aqueous solution will not significantly increase its solubility by ionization. However, the stability of **cortisone** solutions can be influenced by pH. It is crucial to maintain a suitable pH to prevent degradation, which can sometimes be mistaken for precipitation.

Q5: Are there any ready-to-use water-soluble forms of **cortisone** available?

Yes, derivatives of the active form of **cortisone**, **hydrocortisone**, are available in more water-soluble forms. For example, **hydrocortisone** sodium succinate is highly water-soluble and is often used for intravenous administration.^[2] These derivatives are designed to overcome the solubility limitations of the parent molecule.

Troubleshooting Guides

Issue 1: Cortisone precipitates from my aqueous solution containing a cosolvent.

- **Problem:** You have dissolved **cortisone** in an organic solvent (e.g., ethanol) and added it to your aqueous buffer, but a precipitate forms immediately or over time.
- **Possible Causes & Solutions:**

| Cause | Solution |
|-------------------------------------|---|
| Cosolvent concentration is too low. | The final concentration of the organic cosolvent in your aqueous solution may be insufficient to maintain cortisone in solution. Increase the proportion of the cosolvent in your final solution. |
| "Salting out" effect. | High concentrations of salts in your buffer can decrease the solubility of non-polar compounds like cortisone. If possible, try reducing the salt concentration of your buffer. |
| Temperature fluctuations. | Solubility is often temperature-dependent. A decrease in temperature can cause the cortisone to precipitate. Ensure your solution is maintained at a constant temperature. |
| Incorrect order of addition. | Adding the aqueous buffer to the concentrated cortisone stock solution can cause localized high concentrations and precipitation. Try adding the cortisone stock solution dropwise to the vigorously stirring aqueous buffer. |

Issue 2: The cortisone-cyclodextrin complex is not forming or is ineffective.

- Problem: You are attempting to use cyclodextrins to solubilize **cortisone**, but you are not observing a significant increase in solubility.
- Possible Causes & Solutions:

| Cause | Solution |
|--|---|
| Incorrect type of cyclodextrin. | The size of the cyclodextrin cavity is crucial for forming a stable inclusion complex. For steroids like cortisone, β -cyclodextrins and their derivatives (e.g., hydroxypropyl- β -cyclodextrin, HP- β -CD) are generally most effective.[3] |
| Insufficient cyclodextrin concentration. | The increase in cortisone solubility is dependent on the concentration of the cyclodextrin. Refer to a phase solubility diagram to determine the optimal concentration of cyclodextrin for your desired cortisone concentration. |
| Inefficient complexation method. | Simple mixing may not be sufficient. Techniques like kneading, co-precipitation, or freeze-drying can improve the efficiency of complex formation.[4][5][6] |
| Presence of competing molecules. | Other components in your formulation may be competing with cortisone for the cyclodextrin cavity. Simplify your formulation if possible to identify any interfering excipients. |

Issue 3: My cortisone solution with surfactant is cloudy or unstable.

- Problem: Your attempt to use a surfactant to dissolve **cortisone** has resulted in a cloudy solution or the **cortisone** precipitates over time.
- Possible Causes & Solutions:

| Cause | Solution |
|---|--|
| Surfactant concentration is below the Critical Micelle Concentration (CMC). | Micelles, which are necessary to encapsulate cortisone, only form above the CMC. Ensure your surfactant concentration is above its CMC in your specific medium. |
| Inappropriate surfactant type. | The choice of surfactant is important. Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used and are generally less toxic than ionic surfactants. [7] |
| Unfavorable Hydrophilic-Lipophilic Balance (HLB). | The HLB value of the surfactant influences its solubilizing capacity. For oil-in-water systems, surfactants with a higher HLB are generally preferred. [8] |
| Drug-surfactant incompatibility. | In rare cases, there may be an incompatibility between the cortisone and the surfactant. Try a different type of surfactant. |

Quantitative Data on Cortisone Solubility

The following tables summarize the solubility of **cortisone** and its active form, **hydrocortisone**, in various aqueous and solvent systems.

Table 1: Solubility of **Hydrocortisone** in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) |
|-------------------------|----------------------|
| Water | 0.28 ^[1] |
| Ethanol | 15.0 ^[1] |
| Methanol | 6.2 ^[1] |
| Propylene Glycol | 12.7 ^[1] |
| Acetone | 9.3 ^[1] |
| Chloroform | 1.6 ^[1] |
| Diethyl Ether | ~0.35 ^[1] |
| DMSO | ~20 ^[9] |
| Dimethylformamide (DMF) | ~30 ^[9] |

Table 2: Solubility of Hydrocortisone in Ethanol-Water Mixtures at 298.2 K

| Volume Fraction of Ethanol (%) | Solubility (mol/L x 10 ³) | Solubility (mg/mL) |
|--------------------------------|---------------------------------------|--------------------|
| 0 | 0.80 | 0.29 |
| 10 | 1.38 | 0.50 |
| 20 | 2.82 | 1.02 |
| 30 | 5.89 | 2.13 |
| 40 | 12.02 | 4.36 |
| 50 | 21.38 | 7.75 |
| 60 | 32.36 | 11.73 |
| 70 | 40.74 | 14.77 |
| 80 | 42.66 | 15.46 |
| 90 | 41.69 | 15.11 |
| 100 | 41.69 | 15.11 |

Data adapted from the Journal of Chemical & Engineering Data.

Table 3: Effect of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) on Hydrocortisone Solubility

| HP- β -CD Concentration (% w/v) | Hydrocortisone Solubility (mg/mL) |
|---------------------------------------|-----------------------------------|
| 0 | 0.28 |
| 1 | ~1.5 |
| 5 | ~7.5 |
| 10 | ~15 |

Approximate values derived from phase solubility diagrams.

Experimental Protocols

Protocol 1: Solubilization of Cortisone using a Cosolvent (Ethanol)

Objective: To prepare an aqueous solution of **cortisone** using ethanol as a cosolvent.

Methodology:

- Prepare a Concentrated Stock Solution:
 - Weigh the desired amount of **cortisone** powder.
 - Dissolve the **cortisone** in a minimal amount of absolute ethanol. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of **cortisone** in 1 mL of ethanol. Gentle vortexing or sonication can aid dissolution.
- Prepare the Aqueous Buffer:
 - Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the final desired concentration.
- Dilution into Aqueous Buffer:
 - While vigorously stirring the aqueous buffer, add the **cortisone** stock solution dropwise.
 - Continue stirring for at least 15 minutes to ensure a homogeneous solution.
 - Crucial Step: The final concentration of ethanol should be sufficient to maintain the solubility of **cortisone**. This often requires a final ethanol concentration of 10% or higher, depending on the desired **cortisone** concentration.

Protocol 2: Solubilization of Cortisone using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) by Kneading

Objective: To prepare a **cortisone**-HP- β -CD inclusion complex to enhance aqueous solubility.

Methodology:

- Determine Molar Ratio:

- A 1:1 or 1:2 molar ratio of **cortisone** to HP- β -CD is a common starting point.
- Kneading Process:
 - Place the accurately weighed HP- β -CD in a glass mortar.
 - Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the HP- β -CD to form a paste.
 - Gradually add the weighed **cortisone** powder to the paste while continuously kneading with a pestle.
 - Continue kneading for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.
- Drying and Pulverization:
 - Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
 - Pulverize the dried complex into a fine powder using the mortar and pestle.
- Dissolution:
 - The resulting powder can be dissolved in an aqueous buffer. The solubility will be significantly higher than that of **cortisone** alone.

Protocol 3: Solubilization of Cortisone using Polysorbate 80 (Tween 80)

Objective: To prepare an aqueous solution of **cortisone** using a non-ionic surfactant.

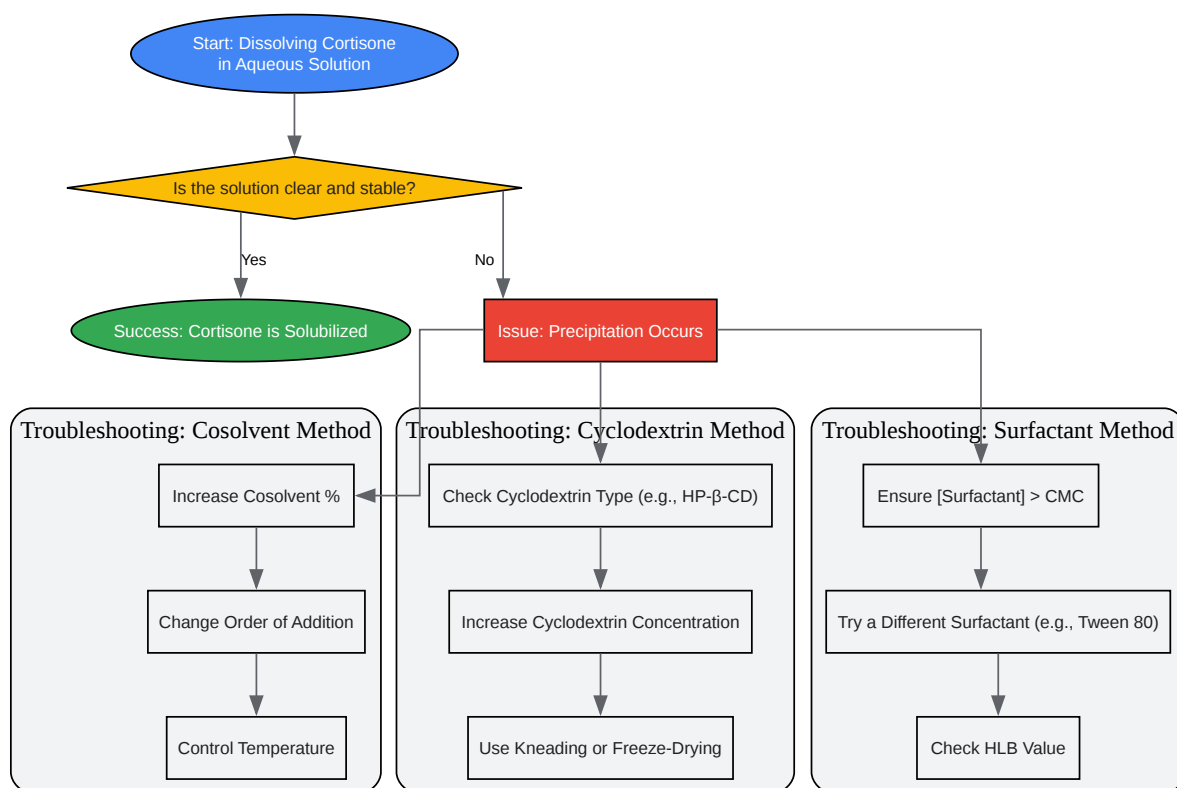
Methodology:

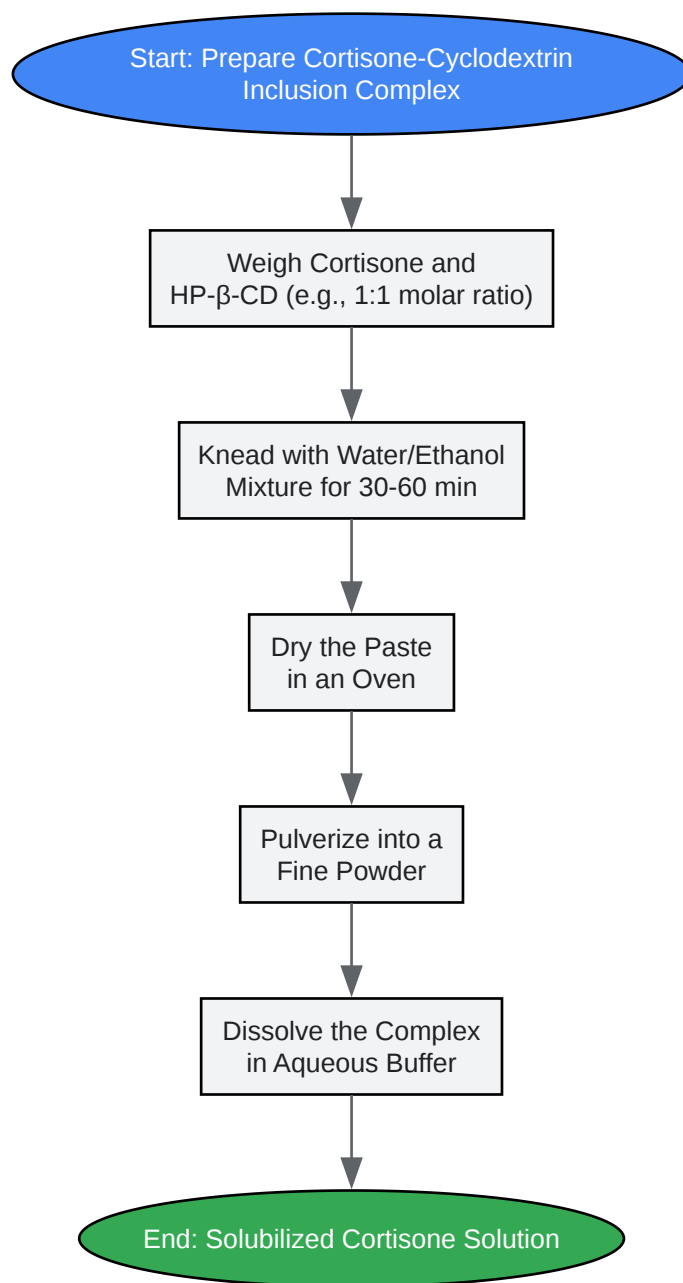
- Prepare a Surfactant Solution:
 - Prepare an aqueous solution of Polysorbate 80 at a concentration well above its Critical Micelle Concentration (CMC), which is approximately 0.012 mg/mL. A starting

concentration of 0.1% to 1% (w/v) is often effective.

- Prepare a Concentrated **Cortisone** Stock (Optional but Recommended):
 - Dissolve the **cortisone** in a small amount of a suitable organic solvent like ethanol.
- Incorporate **Cortisone** into the Surfactant Solution:
 - Method A (Direct Addition): Add the **cortisone** powder directly to the Polysorbate 80 solution. This may require prolonged stirring, heating, or sonication to achieve dissolution.
 - Method B (Solvent Evaporation): Add the ethanolic **cortisone** stock solution to the Polysorbate 80 solution. Then, remove the ethanol by gentle heating under a stream of nitrogen or by using a rotary evaporator. This method often results in a more stable dispersion.
- Final Formulation:
 - Stir the final solution until it is clear and homogeneous.

Visualizations





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